molecular formula C17H14FN3O3S B2952795 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-69-0

4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2952795
CAS No.: 895804-69-0
M. Wt: 359.38
InChI Key: ZVHUSZVZBZGLMF-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and a pyridazinyl moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Scientific Research Applications

4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include scaling up the Suzuki-Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluoro and pyridazinyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group, along with the fluoro and pyridazinyl moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHUSZVZBZGLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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